molecular formula C56H96N10O19 B193730 Caspofungin acetate CAS No. 179463-17-3

Caspofungin acetate

Cat. No. B193730
CAS RN: 179463-17-3
M. Wt: 1213.4 g/mol
InChI Key: OGUJBRYAAJYXQP-LLXMLGLCSA-N
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Description

Caspofungin acetate is an antifungal medicine that fights infections caused by fungus . It is used to treat fungal infections of the stomach, lungs, esophagus, or other internal body areas . Caspofungin belongs to a new class of antifungal agents called echinocandins . It is typically administered intravenously .


Synthesis Analysis

Caspofungin acetate is prepared from PneumocandinB0 . The preparation involves the use of a high-tech liquid chromatograph system, which includes components like the Agilent 1260 infinity quaternary pump module, a sophisticated MWD detector, and the Empower 3 data handling system .


Molecular Structure Analysis

Caspofungin acetate has a molecular formula of C56H96N10O19 . It is a semi-synthetic water-soluble lipopeptide produced from a fermentation product of the fungus Glarea lozoyensis .


Chemical Reactions Analysis

Caspofungin, when dissolved in low ionic solutions, has rapid and potent antimicrobial activities against multidrug-resistant (MDR) Candida and bacteria cells even in non-growth conditions . This effect was not observed in 0.9% NaCl or other ion-containing solutions and was not exerted by other echinocandins .


Physical And Chemical Properties Analysis

Caspofungin acetate is a semi-synthetic water-soluble lipopeptide . More detailed physical and chemical properties can be found on databases like PubChem .

Scientific Research Applications

Antifungal Therapy in Clinical Medicine

Caspofungin acetate is a cornerstone in the treatment of invasive fungal infections. It’s particularly effective against Candida species, including strains resistant to other antifungals . It’s also used in treating invasive aspergillosis in patients who are unresponsive or intolerant to other treatments . Its role in managing esophageal candidiasis and candidemia has been well-documented, showing efficacy comparable to amphotericin B but with better tolerability .

Oncology Research

In cancer research, caspofungin has been studied for its efficacy in preventing fungal infections in patients following donor stem cell transplant . It’s compared with other antifungals like fluconazole and voriconazole for its preventive capabilities, which is crucial for immunocompromised patients undergoing cancer treatments .

Immunology Studies

Caspofungin shows promise in immunological research due to its novel antimicrobial effects on drug-resistant Candida and bacteria, particularly in low ionic solutions . This property is being explored for new therapeutic strategies in managing biofilm-related infections, which are significant in immunocompromised patients .

Dermatology Applications

In dermatology, caspofungin’s antifungal properties are utilized in studying skin-related fungal infections. Its activity against various yeasts and filamentous fungi makes it a valuable agent in researching dermatological conditions caused by fungal pathogens .

Veterinary Medicine

Caspofungin acetate’s pharmacokinetics have been explored in veterinary medicine to guide optimal dosing in cats, particularly for treating invasive fungal rhinosinusitis caused by Aspergillus species . This research is pivotal for developing effective antifungal therapies for companion animals.

Agricultural Research

In agriculture, caspofungin’s role is being investigated for its potential use as a biocontrol agent against fungal phytopathogens . Its antifungal activity could be harnessed to protect crops from diseases, contributing to global food security.

Environmental Science

Caspofungin acetate is also relevant in environmental science, where its development process and the challenges overcome provide insights into sustainable practices in pharmaceutical manufacturing . Its efficacy in various environmental conditions is being studied to understand its broader ecological impacts .

Antifungal Drug Development

Lastly, caspofungin acetate serves as a model compound in the development of new antifungal drugs. Its discovery and the subsequent challenges faced during its development offer valuable lessons for the pharmaceutical industry in bringing new antifungal agents to the market .

Mechanism of Action

Safety and Hazards

Caspofungin acetate can cause serious eye damage and is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Caspofungin acetate shows promise in the treatment of invasive aspergillosis in patients who are refractory or intolerant to other therapies . Further studies are required to define the exact role of caspofungin in the antifungal armamentarium .

properties

IUPAC Name

acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUJBRYAAJYXQP-LLXMLGLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H96N10O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1213.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caspofungin acetate

CAS RN

179463-17-3
Record name Pneumocandin B0, 1-[(4R,5S)-5-[(2-aminoethyl)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-, acetate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Caspofungin acetate?

A1: Caspofungin acetate is a potent antifungal agent that acts by inhibiting the synthesis of 1,3-β-d-glucan. [, , , ] This polysaccharide is a crucial component of the fungal cell wall, and its depletion leads to cell wall instability and ultimately fungal cell death. [, , , ]

Q2: How does inhibition of 1,3-β-d-glucan synthesis affect fungal cells?

A2: The disruption of 1,3-β-d-glucan synthesis weakens the structural integrity of the fungal cell wall. This compromised cell wall renders the fungus susceptible to osmotic stress and ultimately leads to cell lysis and death. [, , ]

Q3: Are there differences in Caspofungin acetate's activity depending on the fungal species or cell type?

A3: Research has shown that Caspofungin acetate exhibits fungicidal activity against a range of Candida species, as well as Aspergillus fumigatus. [, , ] Interestingly, within Aspergillus fumigatus hyphae, cells actively involved in new cell wall synthesis, such as apical and subapical branching cells, are more susceptible to the lethal effects of Caspofungin acetate. [] This suggests a potential link between cell wall synthesis activity and drug efficacy.

Q4: What is the molecular formula and weight of Caspofungin acetate?

A4: Caspofungin acetate has the molecular formula C52H88N10O15 • 2C2H4O2 and a formula weight of 1213.42. []

Q5: What is the chemical structure of Caspofungin acetate?

A5: Caspofungin acetate is a semi-synthetic lipopeptide belonging to the echinocandin class of antifungals. It is synthesized from a precursor, Pneumocandin B0, which is derived from the fungus Glarea lozoyensis. [, , ] For a detailed structural representation, please refer to the structural formula provided in the scientific literature. []

Q6: Is Caspofungin acetate compatible with all intravenous drugs?

A6: No, Caspofungin acetate has demonstrated incompatibility with certain intravenous drugs. Studies evaluating its physical compatibility during simulated Y-site administration revealed incompatibilities with drugs like acyclovir, ceftriaxone, cefazolin, clindamycin, furosemide, heparin, pantoprazole, and piperacillin-tazobactam. [, , ] Therefore, careful consideration is necessary when co-administering Caspofungin acetate with other medications.

Q7: How stable is reconstituted Caspofungin acetate in elastomeric infusion devices?

A8: Studies have demonstrated that reconstituted Caspofungin acetate solutions maintain stability in select elastomeric infusion devices for extended periods when stored at appropriate temperatures (5°C ± 3°C or room temperature). [] This stability profile is crucial for ensuring consistent drug delivery and efficacy.

Q8: How is Caspofungin acetate metabolized and excreted?

A9: Following intravenous administration, Caspofungin acetate undergoes slow excretion, with a significant portion of the administered dose recovered in urine and feces over an extended period (up to 27 days). [] Metabolism involves peptide hydrolysis and N-acetylation, resulting in several metabolites. [] The primary circulating metabolite is M0, while the major urinary metabolites include M1 and M2. [, ]

Q9: What models are used to evaluate the efficacy of Caspofungin acetate?

A10: Caspofungin acetate's efficacy has been extensively studied in both in vitro and in vivo settings. In vitro studies utilize methods like broth microdilution to determine minimum inhibitory concentrations (MICs) against various fungal species. [, ] In vivo efficacy is assessed using animal models, such as the neutropenic rat model for disseminated aspergillosis and the guinea pig model for invasive aspergillosis. [] These models provide valuable insights into the drug's activity in a living organism and its potential for clinical use.

Q10: What mechanisms contribute to reduced susceptibility to Caspofungin acetate in Aspergillus fumigatus mutants?

A12: Unlike Candida albicans and Saccharomyces cerevisiae, where target site mutations and altered target gene expression are common resistance mechanisms, Aspergillus fumigatus mutants employ novel strategies. [] Preliminary investigations suggest that these mutants might utilize cell wall remodeling mechanisms to counteract the effects of Caspofungin acetate. []

Q11: Are there alternative antifungal agents available besides Caspofungin acetate?

A13: Yes, other antifungal agents are available, each with its own mechanism of action, spectrum of activity, and potential side effects. Some common alternatives include: - Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, disrupting its integrity. [, , , , ] - Fluconazole: An azole antifungal that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. [, , , ] - Voriconazole: Another azole antifungal that also targets ergosterol synthesis. [, , ]

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